

# TG-100435: A Technical Guide to its Biological Activity

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561

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## Abstract

**TG-100435** is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. This document provides a comprehensive overview of its biological activity, focusing on its mechanism of action, target kinases, and the signaling pathways it modulates. Quantitative data from biochemical and pharmacokinetic studies are summarized, and detailed experimental methodologies are provided. Visual representations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of **TG-100435**'s cellular effects.

## Core Mechanism of Action

**TG-100435** functions as an ATP-competitive inhibitor of several protein tyrosine kinases, playing a crucial role in cancer research. By binding to the ATP-binding site of these enzymes, it prevents the transfer of a phosphate group to their respective substrates, thereby blocking downstream signaling cascades that are often implicated in cell proliferation, survival, and angiogenesis.

## Quantitative Biological Data

The inhibitory activity and pharmacokinetic properties of **TG-100435** have been characterized in several studies. The following tables summarize the key quantitative data.

**Table 1: In Vitro Kinase Inhibition**

Target Kinase	Inhibition Constant (K <sub>i</sub> ) (nM)
Src	13 - 64 <sup>[1]</sup>
Lyn	13 - 64 <sup>[1]</sup>
Abl	13 - 64 <sup>[1]</sup>
Yes	13 - 64 <sup>[1]</sup>
Lck	13 - 64 <sup>[1]</sup>
EphB4	13 - 64 <sup>[1]</sup>

**Table 2: Pharmacokinetic Parameters**

Species	Systemic Clearance (mL/min/kg)	Oral Bioavailability (%)
Mouse	20.1 <sup>[1]</sup>	74 <sup>[1]</sup>
Rat	12.7 <sup>[1]</sup>	23 <sup>[1]</sup>
Dog	14.5 <sup>[1]</sup>	11 <sup>[1]</sup>

## Metabolism

**TG-100435** is metabolized in vivo to its N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound. The primary enzymes responsible for this biotransformation are flavin-containing monooxygenases.<sup>[1]</sup>

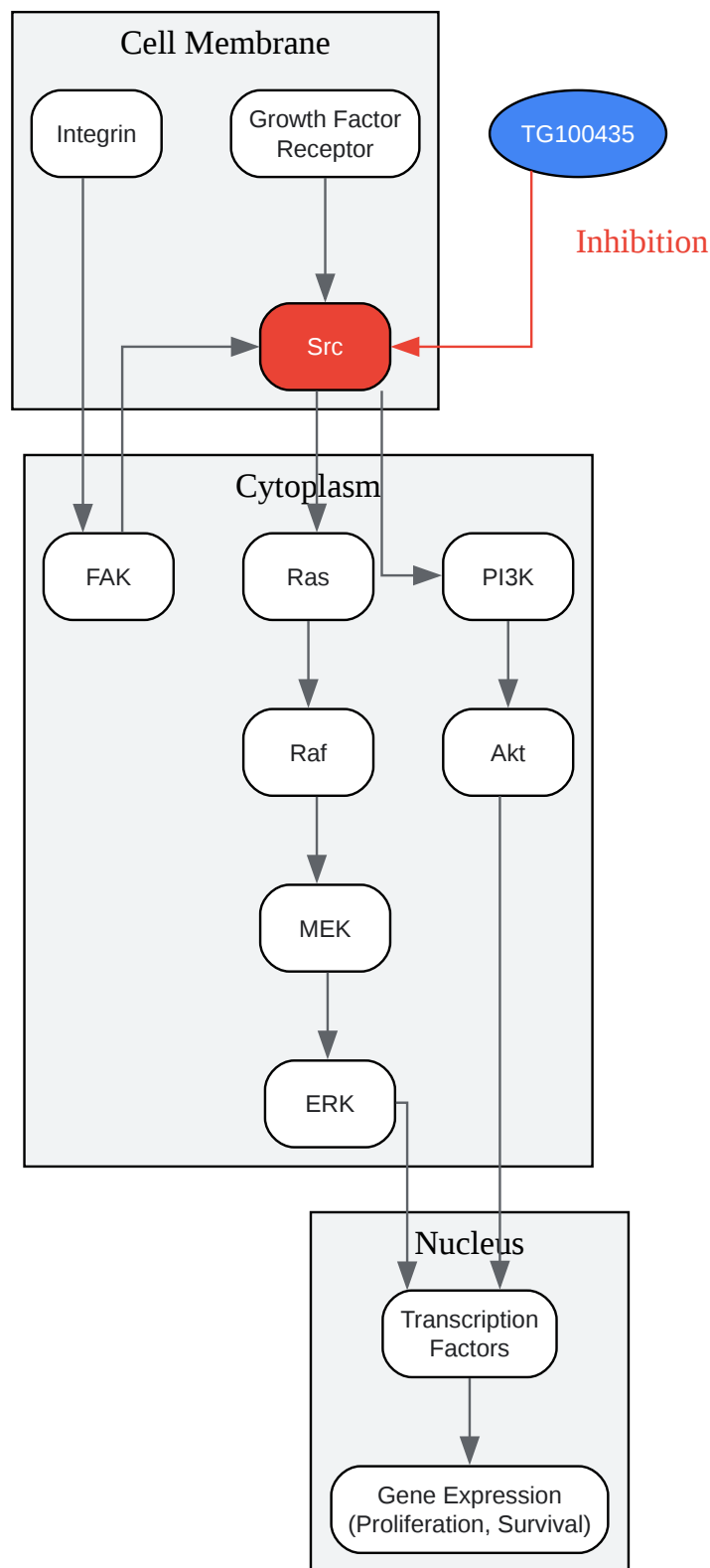
## Signaling Pathways Modulated by TG-100435

By inhibiting key tyrosine kinases, **TG-100435** disrupts several critical cellular signaling pathways.

### Src Family Kinase (SFK) Signaling

Src and other SFKs (Lyn, Yes, Lck) are non-receptor tyrosine kinases that play pivotal roles in regulating cell growth, division, migration, and survival. **TG-100435**'s inhibition of these kinases

can lead to the downregulation of multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, ultimately inducing apoptosis and inhibiting tumor growth.

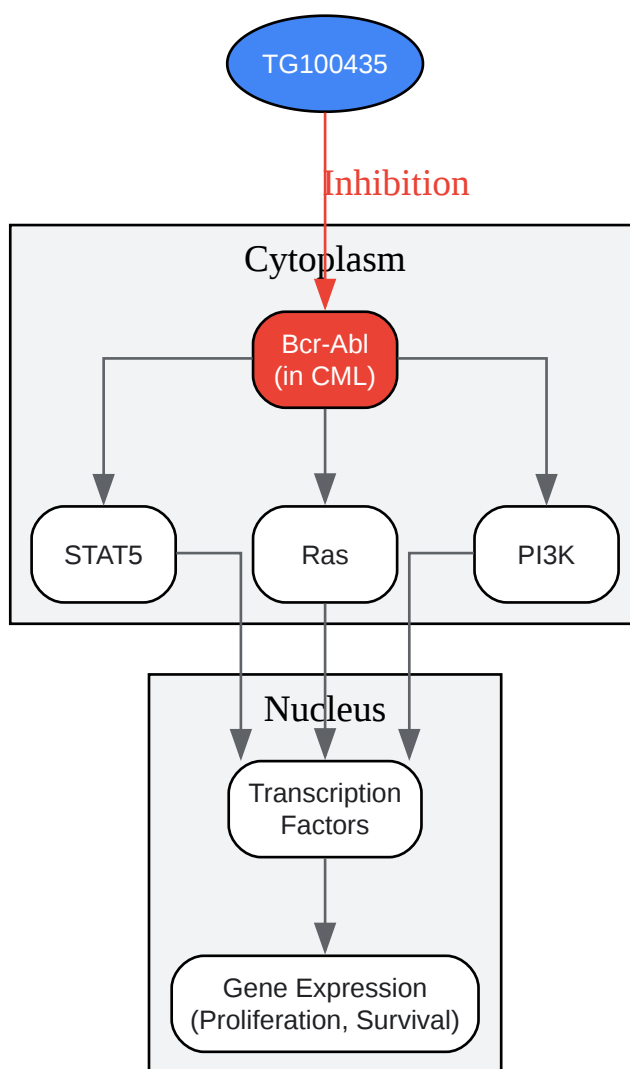


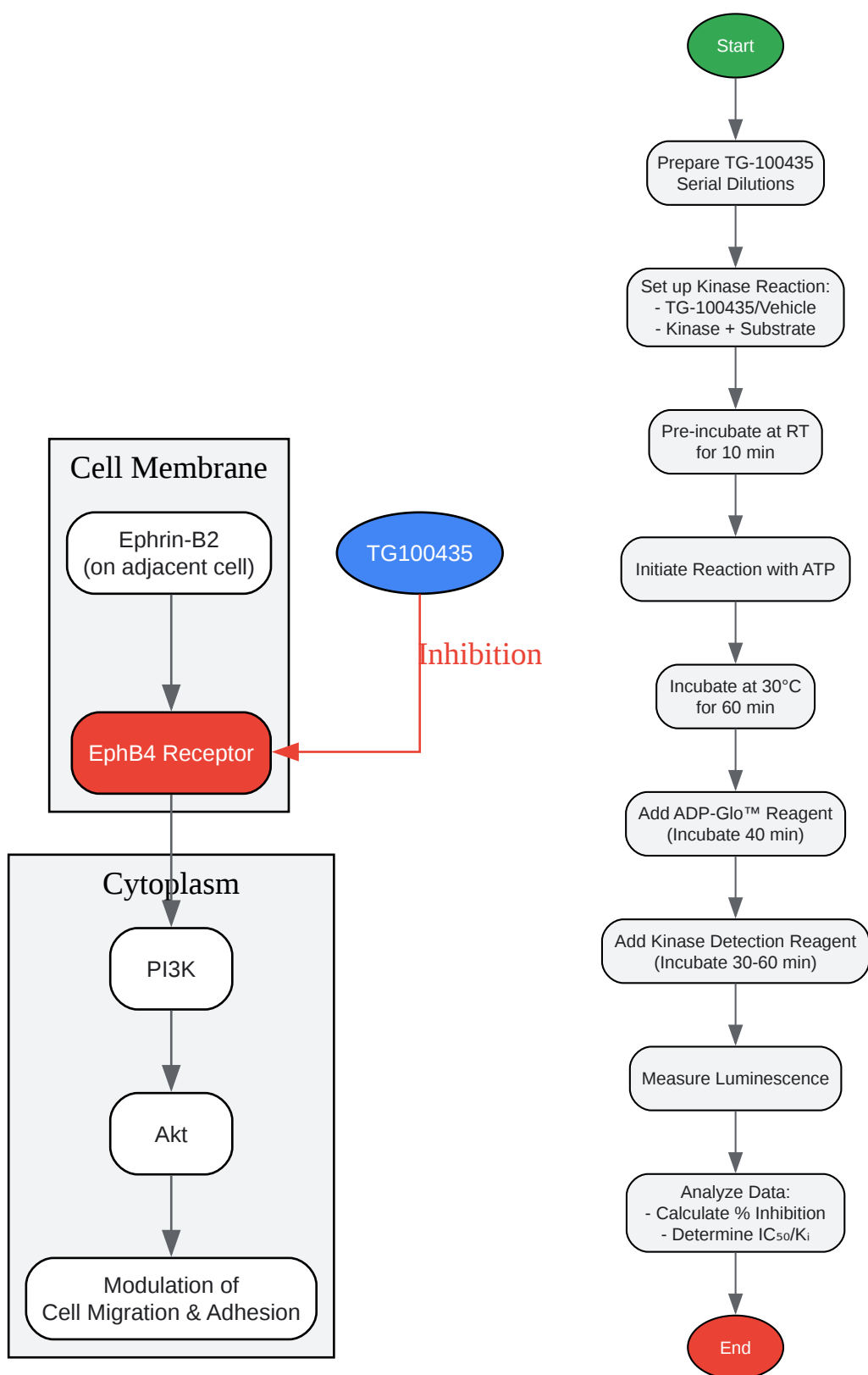
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### Src Kinase Signaling Pathway Inhibition by **TG-100435**

## Abl Kinase Signaling

Abl kinase is involved in cell differentiation, cell division, cell adhesion, and stress response. In certain cancers, such as chronic myeloid leukemia (CML), the Bcr-Abl fusion protein leads to constitutively active Abl kinase, driving uncontrolled cell proliferation. Inhibition of Abl by **TG-100435** can block these oncogenic signals.





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## References

- 1. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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